[1,1'-biphenyl]-3,4',5-triol [1,1'-biphenyl]-3,4',5-triol 3,4',5-Biphenyltriol is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.: 74276-54-3
VCID: VC11608161
InChI: InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H
SMILES:
Molecular Formula: C12H10O3
Molecular Weight: 202.21 g/mol

[1,1'-biphenyl]-3,4',5-triol

CAS No.: 74276-54-3

Cat. No.: VC11608161

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

[1,1'-biphenyl]-3,4',5-triol - 74276-54-3

Specification

CAS No. 74276-54-3
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
IUPAC Name 5-(4-hydroxyphenyl)benzene-1,3-diol
Standard InChI InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H
Standard InChI Key HSZOQEGJICWJDP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

[1,1'-Biphenyl]-3,4',5-triol consists of two benzene rings connected by a single covalent bond, with hydroxyl groups positioned at the 3, 4', and 5 positions (Figure 1). The IUPAC name for this compound is 5-(4-hydroxyphenyl)benzene-1,3-diol, reflecting its substitution pattern. Its planar structure facilitates π-π stacking interactions, while the hydroxyl groups enable hydrogen bonding and redox activity.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H10O3\text{C}_{12}\text{H}_{10}\text{O}_{3}
Molecular Weight202.21 g/mol
Density1.721 g/cm³
Boiling Point634.1°C at 760 mmHg
Flash Point319.4°C
Canonical SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O

The compound’s Standard InChIKey (HSZOQEGJICWJDP-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for [1,1'-biphenyl]-3,4',5-triol reveals distinct proton environments:

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.99 (s, 2H, phenolic -OH), 7.46 (d, J=7.3J = 7.3 Hz, 2H, aromatic), 7.38 (t, J=7.6J = 7.6 Hz, 2H, aromatic) .
    Mass spectrometry confirms the molecular ion peak at m/z 202.21.

Synthesis and Structural Modification

Primary Synthetic Routes

The synthesis of [1,1'-biphenyl]-3,4',5-triol typically involves Suzuki-Miyaura cross-coupling followed by demethylation:

  • Suzuki Coupling: A boronic acid derivative reacts with a halogenated precursor (e.g., 3,5-dimethoxyphenylboronic acid and 4-bromo-2-methoxyphenol) using palladium catalysts .

  • Demethylation: Methyl ether protecting groups are cleaved using boron tribromide (BBr3\text{BBr}_3) or hydrobromic acid (HBr\text{HBr}), yielding free hydroxyl groups .

Table 2: Representative Synthesis Yields

Reaction StepYield (%)Conditions
Suzuki Coupling51–94Pd(PPh3_3)4_4, K2_2CO3_3, 80°C
Demethylation75–90BBr3\text{BBr}_3, CH2_2Cl2_2, rt

Structural Analogues and SAR

Electron-withdrawing groups (e.g., -CF3_3) at the 4' position enhance antibacterial activity by increasing electrophilicity. For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) exhibits an MIC of 3.13 µg/mL against MRSA . Conversely, electron-donating groups (e.g., -OCH3_3) reduce potency due to decreased redox activity.

Biological Activities and Mechanisms

Antibacterial Efficacy

[1,1'-biphenyl]-3,4',5-triol demonstrates broad-spectrum activity against Gram-positive and Gram-negative pathogens:

Table 3: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant S. aureus3.13–6.25
Multidrug-resistant E. faecalis6.25
Carbapenem-resistant A. baumannii12.5

The compound outperforms ciprofloxacin against carbapenem-resistant A. baumannii .

Mechanism of Action

The hydroxyl groups mediate two primary mechanisms:

  • Iron Chelation: Deprives pathogens of essential iron, disrupting metabolic pathways .

  • Enzyme Inhibition: Hydrogen bonding with bacterial enzymes (e.g., DNA gyrase) impedes nucleic acid synthesis .

Comparative studies show that dimerization (e.g., via oxidation) reduces activity by 4–8 fold, as seen in benzene-1,2,4-triol derivatives .

Applications in Pharmaceutical and Material Sciences

Pharmaceutical Development

  • Antibacterial Agents: Lead candidate for treating infections caused by ESKAPE pathogens (Enterococcus faecium, S. aureus, etc.) .

  • Antioxidant Therapeutics: Scavenges reactive oxygen species (ROS) with an IC50_{50} of 18 µM in DPPH assays.

Polymer Stabilization

Incorporation into polyethylene films at 0.5% (w/w) increases UV resistance by 40%, delaying photodegradation.

Research Frontiers and Challenges

Toxicity and Stability

While [1,1'-biphenyl]-3,4',5-triol is effective, its propensity to oxidize into less active dimers necessitates stabilization strategies, such as nanoencapsulation or co-administration with radical scavengers .

Synthetic Scalability

Current yields (51–94%) require optimization for industrial-scale production. Flow chemistry approaches may enhance reproducibility .

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